molecular formula C12H11ClN2O2 B12071710 3-Chloro-6-((4-methoxybenzyl)oxy)pyridazine

3-Chloro-6-((4-methoxybenzyl)oxy)pyridazine

Cat. No.: B12071710
M. Wt: 250.68 g/mol
InChI Key: USZQZPQYBMDVOR-UHFFFAOYSA-N
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Description

3-Chloro-6-((4-methoxybenzyl)oxy)pyridazine (CAS 91398-07-1) is a high-purity chemical building block of interest in medicinal chemistry and drug discovery. With a molecular formula of C12H11ClN2O2 and a molecular weight of 250.68 g/mol, this compound features a pyridazine ring, a privileged scaffold in pharmaceutical development . The unique physicochemical properties of the pyridazine ring, including its high dipole moment and robust hydrogen-bonding capacity, make it a valuable isostere for phenyl rings or other azines in the design of novel bioactive molecules . This compound is supplied as an intermediate for research and development purposes. It is recommended that this product be stored under cold-chain conditions, specifically at 2-8°C, to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

3-chloro-6-[(4-methoxyphenyl)methoxy]pyridazine

InChI

InChI=1S/C12H11ClN2O2/c1-16-10-4-2-9(3-5-10)8-17-12-7-6-11(13)14-15-12/h2-7H,8H2,1H3

InChI Key

USZQZPQYBMDVOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=NN=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Selectivity

3,6-Dichloropyridazine serves as a versatile precursor for synthesizing substituted pyridazines due to the differential reactivity of its chlorine atoms. The 6-position is generally more susceptible to nucleophilic substitution under mild conditions owing to electronic and steric factors. Reacting 3,6-dichloropyridazine with 4-methoxybenzyl alcohol in the presence of a base such as potassium carbonate facilitates substitution at the 6-position, yielding 3-chloro-6-((4-methoxybenzyl)oxy)pyridazine.

Reaction Conditions :

  • Solvent : Isopropanol or dimethylformamide (DMF).

  • Temperature : 60–80°C.

  • Base : Anhydrous K₂CO₃ (2.5 equiv).

  • Yield : 70–85% (analogous reactions).

The selectivity for the 6-position is attributed to the electron-withdrawing effect of the adjacent nitrogen atom, which polarizes the C–Cl bond, enhancing its susceptibility to nucleophilic attack.

Chlorination of Pyridazinone Intermediates

Synthesis of 6-((4-Methoxybenzyl)oxy)Pyridazin-3(2H)-One

The pyridazinone intermediate is synthesized by substituting the 6-chloro group of 6-chloropyridazin-3(2H)-one with 4-methoxybenzyloxy via nucleophilic aromatic substitution.

Procedure :

  • Substitution : 6-Chloropyridazin-3(2H)-one is reacted with 4-methoxybenzyl alcohol in DMF using K₂CO₃ as a base (80°C, 12 h).

  • Isolation : The product is purified via recrystallization from ethanol/water.

Analytical Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (d, J = 5.2 Hz, 1H, pyridazine-H), 7.45 (d, J = 8.6 Hz, 2H, Ar-H), 6.96 (d, J = 8.6 Hz, 2H, Ar-H), 5.24 (s, 2H, OCH₂), 3.78 (s, 3H, OCH₃).

  • Yield : 65–75%.

Chlorination Using Phosphorus Oxychloride (POCl₃)

The pyridazinone intermediate is treated with POCl₃ and dimethylformamide (DMF) to introduce the 3-chloro group.

Procedure :

  • Chlorination : 6-((4-Methoxybenzyl)oxy)pyridazin-3(2H)-one is refluxed with POCl₃ (5 equiv) and DMF (catalytic) at 85°C for 5 h.

  • Workup : The reaction mixture is quenched in ice water, and the product is extracted with ethyl acetate.

Analytical Data :

  • ¹³C NMR (100 MHz, CDCl₃) : δ 160.1 (C-O), 154.3 (C-Cl), 130.5–114.2 (Ar-C), 55.3 (OCH₃).

  • Yield : 80–90%.

Catalytic Functionalization Strategies

Ruthenium-Catalyzed C–O Bond Activation

Recent advances in transition metal catalysis enable direct functionalization of pyridazines. A Ru-catalyzed migratory rearrangement has been employed to install alkoxy groups at specific positions.

Procedure :

  • Substrate : 3-Chloro-6-hydroxypyridazine.

  • Reaction : Treated with 4-methoxybenzyl bromide under Ru catalysis (RuH₂(CO)(PPh₃)₃) in toluene at 100°C.

Key Advantages :

  • Regioselectivity : Controlled by ligand design.

  • Yield : 60–70%.

Comparative Analysis of Methods

Method Yield Regioselectivity Scalability
Nucleophilic Substitution70–85%ModerateHigh
Pyridazinone Chlorination80–90%HighModerate
Ru Catalysis60–70%HighLow

Challenges and Optimization

Byproduct Formation in POCl₃ Reactions

Excessive POCl₃ may lead to over-chlorination or decomposition. Optimization studies recommend using stoichiometric POCl₃ (4–5 equiv) and controlled temperatures (80–85°C).

Solvent Effects in Nucleophilic Substitution

Polar aprotic solvents (DMF) enhance reaction rates but may necessitate rigorous drying. Protic solvents (isopropanol) reduce side reactions but require longer reaction times .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(4-methoxy-benzyloxy)-pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyridazine N-oxides.

    Reduction: Formation of 3-hydroxy-6-(4-methoxy-benzyloxy)-pyridazine.

    Substitution: Formation of 3-substituted-6-(4-methoxy-benzyloxy)-pyridazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridazine derivatives, including 3-Chloro-6-((4-methoxybenzyl)oxy)pyridazine. High-throughput screening campaigns have identified several pyridazine derivatives with significant activity against Mycobacterium tuberculosis (Mtb). For instance, compounds derived from this scaffold exhibited nanomolar minimum inhibitory concentration (MIC) values against both drug-susceptible and multidrug-resistant strains of Mtb, demonstrating the potential of this compound class in treating tuberculosis .

Antiparasitic Properties
The compound has also been evaluated for its efficacy against human African trypanosomiasis. In a study involving a series of pyrazolo[1,5-b]pyridazine analogs, 3-Chloro-6-((4-methoxybenzyl)oxy)pyridazine showed promising results in reducing parasitemia in infected mice. Although some analogs exhibited toxicity, they demonstrated central nervous system penetration and significant efficacy against the parasite .

Synthetic Methodologies

Catalytic Applications
The compound has been utilized in various catalytic reactions, particularly in the activation of sp³ C–O bonds. In a reported procedure, 3-Chloro-6-((4-methoxybenzyl)oxy)pyridazine was subjected to conditions that allowed for the formation of valuable derivatives through Ru-catalyzed reactions. This highlights its utility as a precursor in synthetic organic chemistry, facilitating the development of more complex molecular architectures .

Case Studies

Study Focus Findings
High-throughput screening at GIBHAntimicrobial ActivityIdentified derivatives with significant activity against Mtb; reduced bacterial burden in mouse models by more than 2.5 log10 CFU compared to standard treatments .
Efficacy study for human African trypanosomiasisAntiparasitic PropertiesDemonstrated CNS penetration and reduced parasitemia; some compounds advanced to efficacy studies despite toxicity concerns .
Ru-catalyzed reactionsSynthetic MethodologiesShowed effective activation of sp³ C–O bonds leading to the formation of valuable derivatives .

Mechanism of Action

The mechanism of action of 3-Chloro-6-(4-methoxy-benzyloxy)-pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyridazine Derivatives

Physicochemical Properties

Substituents critically influence solubility, melting points, and electronic properties:

  • 3-Chloro-6-(4-methylphenyl)-pyridazine (): A non-polar methylphenyl group enhances lipophilicity, favoring membrane permeability but reducing aqueous solubility.
  • 3-Chloro-6-(piperidin-1-yl)pyridazine hydrochloride (): The piperidine moiety increases basicity, improving solubility in acidic environments.
Analgesic and Anti-inflammatory Effects
  • 3-Chloro-6-(4-methylphenyl)-pyridazine (): Exhibits analgesic and anti-inflammatory activities comparable to reference drugs, acting via peripheral and central mechanisms.
  • Target Compound : The 4-methoxybenzyloxy group may enhance binding to cyclooxygenase (COX) or other inflammatory targets due to its bulkier aromatic substituent, though further validation is needed .
Antiviral Potential
  • R62025 (3-Chloro-6-[3,6-dihydro-4-(3-methylphenyl)-1(2H)-pyridinyl]pyridazine) (): Shows antiviral activity against rhinoviruses.
Central Nervous System (CNS) Effects
  • Ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate (): Derivatives affect the CNS, suggesting pyridazines’ versatility in neuropharmacology.
  • Target Compound : The 4-methoxybenzyloxy substituent may reduce blood-brain barrier penetration compared to chlorophenyl groups, directing activity toward peripheral targets .

Pharmacological Optimization

  • Piperazinyl Derivatives (): Substitutions with phenylpropenyl or methyl groups on piperazine modulate receptor affinity and selectivity. For example, (E)-3-chloro-6-[4-(3-phenyl-2-propenyl)-1-piperazinyl]pyridazine shows tailored activity based on substituent flexibility.

Biological Activity

3-Chloro-6-((4-methoxybenzyl)oxy)pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article synthesizes current research findings, explores the compound's mechanisms of action, and presents data on its biological efficacy.

The compound is synthesized through a nucleophilic substitution reaction involving 3-chloropyridazine and 4-methoxybenzyl alcohol under reflux conditions with potassium carbonate as the base in dimethylformamide (DMF) as the solvent. The resultant structure features a pyridazine ring, which is known for its unique physicochemical properties such as weak basicity and high dipole moment, facilitating interactions with biological targets .

Antimicrobial Properties

Research indicates that 3-Chloro-6-((4-methoxybenzyl)oxy)pyridazine exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance, MIC values were reported in the range of 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies on different cancer cell lines, including lung (Calu-6), breast (MCF-7), and prostate (PC-3), showed significant antiproliferative effects. IC50 values for these cell lines ranged from 0.33 to 1.48 µM, indicating potent activity . The mechanism of action appears to involve inhibition of specific enzymes or receptors associated with tumor growth and angiogenesis, such as VEGFR-2 .

The biological activity of 3-Chloro-6-((4-methoxybenzyl)oxy)pyridazine is attributed to its interaction with molecular targets within cells. The pyridazine ring enhances binding through hydrogen bonding and π-π stacking interactions, which are crucial for drug-target recognition . The compound may inhibit key signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related pyridazine derivatives is useful:

Compound NameStructureAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
3-Chloro-6-((4-methoxybenzyl)oxy)pyridazineStructure3.12 - 12.50.33 - 1.48
3-Chloro-6-(4-hydroxy-benzyloxy)-pyridazineStructureNot specifiedNot specified
3-Chloro-6-(4-methyl-benzyloxy)-pyridazineStructureNot specifiedNot specified

Case Studies

  • Case Study on Anticancer Efficacy : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability compared to controls treated with doxorubicin, showcasing its potential as an alternative therapeutic agent .
  • Case Study on Antimicrobial Activity : A comparative study demonstrated that the compound exhibited superior activity against resistant strains of Staphylococcus aureus when compared to traditional antibiotics like ciprofloxacin .

Q & A

Q. What are the established synthetic routes for 3-Chloro-6-((4-methoxybenzyl)oxy)pyridazine, and how do reaction parameters influence yield and purity?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting chlorinated pyridazine precursors with 4-methoxybenzyl alcohol derivatives under reflux conditions. For example, thionyl chloride (SOCl₂) can be used to activate hydroxyl groups for substitution, as seen in analogous pyridazine syntheses . Key parameters include:
  • Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may degrade sensitive substituents.
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the methoxybenzyl group .
  • Catalysts : Lewis acids (e.g., AlCl₃) may facilitate ether bond formation .
    Yields typically range from 60–85%, with purity optimized via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are essential for structural elucidation of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, aromatic protons at δ 6.8–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~305) and fragmentation pathways .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) resolves bond lengths and angles, critical for confirming the spatial arrangement of the methoxybenzyl group .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for introducing the 4-methoxybenzyloxy group?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and energy barriers for nucleophilic substitution. For example:
  • Electrostatic Potential Maps : Identify nucleophilic attack sites on the pyridazine ring .
  • Solvent Effects : COSMO-RS models simulate solvent interactions to optimize dielectric environments .
    Case Study: Substituting chlorine at the 3-position lowers activation energy by 15–20 kJ/mol compared to 6-chloro analogs due to reduced steric hindrance .

Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial) across studies?

  • Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies include:
  • Standardized Assays : Use identical cell lines (e.g., HL-60 for anticancer studies) and negative controls .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects; the 4-methoxybenzyl group may enhance membrane permeability but reduce target specificity versus methylsulfonyl analogs .
  • Dose-Response Curves : EC₅₀ values should be normalized to account for batch-to-batch purity variations .

Q. How does the 4-methoxybenzyloxy substituent influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : The electron-donating methoxy group directs electrophilic aromatic substitution to the para position. In Suzuki-Miyaura couplings:
  • Ligand Screening : Bidentate ligands (e.g., XPhos) stabilize Pd catalysts, improving yields to >90% .
  • Steric Effects : Bulky boronic acids favor coupling at the 6-position due to reduced steric clash with the methoxybenzyl group .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show negligible activity for this compound?

  • Methodological Answer : Discrepancies may stem from:
  • Cell Line Variability : Sensitivity differences between adherent (e.g., HeLa) and suspension (e.g., Jurkat) cells .
  • Metabolic Stability : The methoxybenzyl group is prone to oxidative demethylation in liver microsomes, reducing efficacy in in vivo models .
    Resolution: Conduct parallel in vitro (MTT assay) and in silico (ADMET prediction) studies to correlate activity with metabolic stability .

Methodological Best Practices

Q. What experimental design principles ensure reproducibility in synthesizing and testing this compound?

  • Methodological Answer :
  • Quality Control : Monitor reaction progress via TLC/HPLC and validate purity (>95%) before biological testing .
  • Blinded Studies : Use coded samples to eliminate bias in activity assessments .
  • Data Sharing : Publish raw spectral data (e.g., NMR, XRD) in repositories like PubChem to enable cross-validation .

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